1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

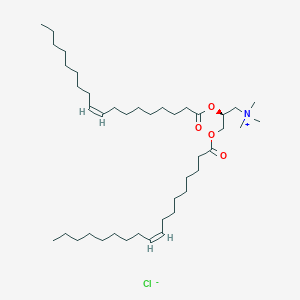

1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) (DOTAP chloride) is a cationic lipid widely used in liposome-based drug and gene delivery systems. Its molecular formula is C41H77ClNO4 (or a deuterated variant, as indicated in specialized laboratory-grade products), with a molecular weight of 702.55 g/mol . Structurally, it features two unsaturated oleoyl (C18:1) chains esterified to a glycerol backbone and a positively charged trimethylammonium headgroup. This amphiphilic design enables DOTAP chloride to self-assemble into liposomes, facilitating the encapsulation and delivery of nucleic acids or hydrophobic drugs .

DOTAP chloride’s cationic charge promotes electrostatic interactions with negatively charged cell membranes and nucleic acids, enhancing cellular uptake and transfection efficiency. It is frequently combined with helper lipids like dioleoyl phosphatidyl ethanolamine (DOPE) or cholesterol to improve stability and endosomal escape .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is typically synthesized through the esterification of oleic acid with 3-(dimethylamino)-1,2-propanediol, followed by quaternization with methyl chloride. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the esterification and quaternization processes .

Industrial Production Methods

In industrial settings, the production of 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) involves large-scale esterification and quaternization reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) primarily undergoes substitution reactions due to its cationic nature. It can interact with negatively charged molecules, such as nucleic acids, to form stable complexes. Additionally, it can participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in reactions involving 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) include nucleic acids, phospholipids, and other cationic lipids. The reactions are typically carried out in aqueous or organic solvents, with conditions optimized to maintain the stability of the lipid-nucleic acid complexes .

Major Products Formed

The major products formed from reactions involving 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) are lipid-nucleic acid complexes, which are used in gene delivery systems. These complexes are designed to protect nucleic acids from degradation and facilitate their delivery into target cells .

Scientific Research Applications

Gene Delivery Systems

- Transfection of Nucleic Acids : DOTAP is primarily employed for the transfection of DNA and RNA. Its ability to form stable complexes with nucleic acids allows for effective delivery into target cells. Studies have demonstrated its efficacy in both in vitro and in vivo applications, making it a popular choice for researchers working with plasmids and modified nucleic acids .

- mRNA Vaccine Development : Notably, DOTAP has played a significant role in the development of mRNA vaccines, including those for COVID-19. The lipid's capacity to encapsulate mRNA efficiently protects it from degradation and facilitates cellular uptake .

Biomedical Research

- Cancer Therapy : Research has shown that lipoplexes containing DOTAP can encapsulate small interfering RNA (siRNA) targeting genes involved in cancer progression, such as aromatase (CYP19A1). This approach has been effective in reducing aromatase activity in breast cancer cells, highlighting its potential in targeted cancer therapies .

- Viral Gene Transfer : DOTAP has been utilized to enhance viral gene transfer capabilities. Studies indicate that emulsions formulated with DOTAP exhibit superior complexation with adenoviral vectors compared to traditional liposomal formulations, although cytotoxicity remains a challenge that researchers are actively addressing .

Comparative Analysis with Other Cationic Lipids

| Feature | DOTAP | N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) |

|---|---|---|---|

| Charge | Cationic | Cationic | Neutral |

| Stability of Complexes | High | Moderate | Low |

| Applications | Gene delivery, mRNA vaccines | Gene delivery | Liposome formulation |

| Cytotoxicity | Moderate | Low | Low |

Case Studies

- Lipid Nanoparticle Formulation : A study demonstrated that DOTAP-based lipid nanoparticles effectively delivered mRNA encoding for therapeutic proteins. The nanoparticles showed high stability and transfection efficiency in various cell lines .

- Emulsion vs. Liposome Complexes : Research comparing DOTAP emulsions with liposomal counterparts revealed that while emulsions enhanced viral gene transfer capabilities, they also presented higher cytotoxicity challenges that needed optimization .

Mechanism of Action

The mechanism of action of 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) involves its ability to form stable complexes with nucleic acids through electrostatic interactions. The cationic nature of the compound allows it to bind to negatively charged nucleic acids, protecting them from degradation and facilitating their delivery into target cells. Once inside the cells, the nucleic acids can exert their therapeutic effects by upregulating or downregulating specific proteins .

Comparison with Similar Compounds

Cationic Lipids

Cationic lipids are critical for nucleic acid delivery due to their charge-mediated binding and encapsulation capabilities. Below is a comparison of DOTAP chloride with structurally related cationic lipids:

Key Observations:

- Chain Saturation : DOTAP chloride’s unsaturated oleoyl chains confer fluidity at physiological temperatures, promoting membrane fusion and cargo release. In contrast, saturated lipids like DPTAP form rigid bilayers, requiring higher temperatures for phase transition .

- Headgroup Charge : Multi-charged lipids like DOSPA bind nucleic acids more effectively but increase cytotoxicity. DOTAP chloride’s single positive charge balances efficiency and safety .

- Linkage Type : DOTMA’s ether linkage enhances metabolic stability compared to DOTAP’s ester bonds, but its higher toxicity limits clinical use .

Helper Lipids

Helper lipids modulate the physical and functional properties of liposomes:

DOPE is the most common helper lipid paired with DOTAP chloride, as its cone-shaped structure facilitates endosomal membrane disruption, improving transfection efficiency by ~30–50% compared to DOTAP alone . Cholesterol is added to reduce serum protein adsorption and prolong circulation time .

Anionic/Neutral Lipids

Anionic lipids (e.g., dioleoyl phosphatidyl serine, DOPS) are rarely combined with cationic lipids due to charge neutralization but are used in specialized targeting applications. Neutral lipids like hydrogenated soybean phosphatidylcholine (HSPC) enhance biocompatibility for systemic delivery .

Biological Activity

1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride), commonly referred to as DOTAP, is a cationic lipid that has garnered significant attention in the fields of gene therapy and drug delivery. Its unique structural properties allow it to interact effectively with nucleic acids and cellular membranes, making it a pivotal component in various therapeutic applications.

Chemical Structure and Properties

DOTAP is characterized by its quaternary ammonium headgroup, which imparts a positive charge that facilitates interactions with negatively charged molecules such as DNA and RNA. This property is crucial for the formation of liposomal formulations that encapsulate genetic material for transfection purposes.

- Molecular Formula : C₃₁H₅₃ClN₂O₄

- CAS Number : 132172-61-3

The biological activity of DOTAP primarily revolves around its role in gene transfection. The cationic nature of DOTAP allows it to condense nucleic acids into nanoparticles, enhancing their stability and facilitating cellular uptake. This mechanism is vital for delivering therapeutic agents, especially in the context of mRNA vaccines and siRNA therapies.

- Transfection Efficiency : DOTAP has been shown to enhance the transfection efficiency of various nucleic acids in both in vitro and in vivo models. Studies indicate that DOTAP can significantly improve the uptake of siRNA by target cells, leading to effective gene silencing and therapeutic outcomes .

- Immune Activation : Research has demonstrated that DOTAP can activate the immune system when used in conjunction with specific siRNA sequences. For example, a study reported that DOTAP-formulated VEGF-A siRNA not only silenced the target gene but also stimulated an immune response, enhancing antitumor effects in hepatic models .

- Toxicity Profile : Although DOTAP is effective for transfection, its use has been associated with some cytotoxic effects. In vivo studies revealed that cationic lipid formulations could induce thrombosis and activate coagulation pathways, particularly when administered at high doses .

Case Studies

- Gene Therapy Applications : A study highlighted the use of DOTAP in formulating lipid nanoparticles (LNPs) for mRNA delivery in COVID-19 vaccines. The LNPs demonstrated efficient cellular uptake and robust immune responses, underscoring DOTAP's potential in vaccine development .

- Cancer Treatment : Another investigation focused on the combination of DOTAP with immunostimulatory motifs in siRNA therapies aimed at hepatocellular carcinoma (HCC). The results indicated a marked reduction in tumor growth due to enhanced gene silencing and immune activation facilitated by DOTAP .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) in laboratory settings?

- Methodological Answer : The compound is synthesized via quaternization of tertiary amines with alkyl halides. For example, reacting 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with (3-chloropropyl)trimethylammonium chloride under controlled pH (8–9) and temperature (40–60°C). Post-synthesis, impurities such as unreacted starting materials or by-products (e.g., dichloropropyl derivatives) are removed via column chromatography using silica gel and a chloroform/methanol gradient . Purity is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the presence of oleoyl chains (δ 5.3–5.4 ppm for double-bond protons) and trimethylammonium groups (δ 3.2–3.4 ppm for N⁺(CH₃)₃) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., 702.55 g/mol for the deuterated analog) .

- Elemental analysis : Verify C, H, N, and Cl content against theoretical values.

Q. What are the primary applications of this compound in lipid-based nanoparticle research?

- Methodological Answer : It is widely used as a cationic lipid in liposome formulations for gene/drug delivery. Key applications include:

- Transfection efficiency optimization : Adjust the lipid-to-DNA ratio (e.g., 2:1 to 5:1) to balance electrostatic interactions and cytotoxicity .

- Stability testing : Monitor particle size (via dynamic light scattering) and zeta potential (>+30 mV for colloidal stability) under physiological conditions .

Advanced Research Questions

Q. How should researchers address discrepancies in reported critical micelle concentration (CMC) values across studies?

- Methodological Answer : CMC variations arise from differences in:

- Ionic strength : Use phosphate-buffered saline (PBS) instead of pure water to mimic physiological conditions.

- Temperature : Conduct experiments at 25°C and 37°C to assess thermal effects.

- Analytical methods : Compare results from pyrene fluorescence (sensitive to hydrophobic domains) vs. conductivity measurements (detects ionic changes) .

Q. What strategies mitigate instability of this compound in long-term lipid nanoparticle formulations?

- Methodological Answer :

- Storage conditions : Lyophilize formulations with cryoprotectants (e.g., trehalose) and store at −80°C to prevent hydrolysis of ester bonds.

- Antioxidant addition : Incorporate α-tocopherol (0.1–1 mol%) to inhibit oxidation of unsaturated oleoyl chains .

- Degradation monitoring : Use HPLC with evaporative light scattering detection (ELSD) to quantify hydrolysis products (e.g., free fatty acids) over time .

Q. How can conflicting data on cytotoxicity in cell culture studies be reconciled?

- Methodological Answer : Contradictions often stem from:

- Cell line variability : Test toxicity in primary cells (e.g., HEK293) vs. cancer lines (e.g., HeLa) due to differences in membrane composition.

- Dose dependency : Perform MTT assays across a wide concentration range (1–100 µM) to identify IC₅₀ values.

- Serum interference : Pre-incubate lipid complexes with fetal bovine serum (FBS) to assess serum protein interactions .

Q. What advanced techniques resolve structural ambiguity in by-products during synthesis?

- Methodological Answer :

- High-resolution MS (HRMS) : Differentiate isomers (e.g., N-(2-chloro-3-hydroxypropyl) vs. N-(3-chloro-2-hydroxypropyl) derivatives) via exact mass measurements .

- X-ray crystallography : Confirm stereochemistry if crystalline derivatives are obtainable (e.g., co-crystallization with counterions like chloride) .

Properties

Molecular Formula |

C42H80ClNO4 |

|---|---|

Molecular Weight |

698.5 g/mol |

IUPAC Name |

[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;/t40-;/m0./s1 |

InChI Key |

KSXTUUUQYQYKCR-KVINLOACSA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.